molecular formula C21H29ClN2OS B2559971 1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]-4-(thiolan-3-yl)-1,4-diazepane CAS No. 2319637-39-1

1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]-4-(thiolan-3-yl)-1,4-diazepane

Cat. No.: B2559971
CAS No.: 2319637-39-1
M. Wt: 392.99
InChI Key: LHSFWHYFRHIRRM-UHFFFAOYSA-N
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Description

1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]-4-(thiolan-3-yl)-1,4-diazepane is a complex organic compound that features a unique combination of a chlorophenyl group, a cyclopentanecarbonyl moiety, and a thiolan-3-yl group attached to a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]-4-(thiolan-3-yl)-1,4-diazepane typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]-4-(thiolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted derivatives.

Mechanism of Action

The mechanism of action of 1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]-4-(thiolan-3-yl)-1,4-diazepane involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]-4-(thiolan-3-yl)-1,4-diazepane is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Biological Activity

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a diazepane ring, a thiolane moiety, and a chlorophenyl group. Its molecular formula is C15H18ClN2OSC_{15}H_{18}ClN_2OS with a molecular weight of approximately 304.83 g/mol. The presence of the chlorophenyl group suggests potential interactions with biological targets, making it an interesting candidate for further study.

PropertyValue
Molecular FormulaC15H18ClN2OSC_{15}H_{18}ClN_2OS
Molecular Weight304.83 g/mol
IUPAC Name1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]-4-(thiolan-3-yl)-1,4-diazepane
PubChem CID2723774

Antimicrobial Properties

Research indicates that compounds containing chlorophenyl groups often exhibit significant antimicrobial activity. A study focusing on similar structures reported moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis. The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of essential enzymatic pathways .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in several studies. Specifically, it may act as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Compounds with similar structural features have shown promising results in inhibiting AChE activity, which could have implications for treating neurodegenerative diseases such as Alzheimer’s .

Case Studies

  • Anticancer Activity : A related compound was evaluated for its anticancer properties in vitro, showing significant cytotoxic effects on cancer cell lines. The study utilized various assays to determine cell viability and apoptosis induction, suggesting that the compound may interfere with cancer cell proliferation mechanisms .
  • Urease Inhibition : Another study assessed the urease inhibitory activity of compounds similar to this compound. The results indicated strong inhibition with IC50 values significantly lower than standard inhibitors, suggesting potential applications in treating conditions like kidney stones .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets through hydrogen bonding and hydrophobic interactions facilitated by its unique structure. Molecular docking studies have suggested that the compound can effectively bind to the active sites of target enzymes and receptors, leading to the observed pharmacological effects .

Properties

IUPAC Name

[1-(4-chlorophenyl)cyclopentyl]-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29ClN2OS/c22-18-6-4-17(5-7-18)21(9-1-2-10-21)20(25)24-12-3-11-23(13-14-24)19-8-15-26-16-19/h4-7,19H,1-3,8-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSFWHYFRHIRRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCCN(CC3)C4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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